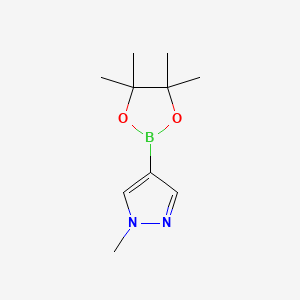

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Description

Properties

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-12-13(5)7-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNGGGYMLHAMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378816 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761446-44-0 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761446-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. It includes a summary of its key quantitative data, detailed experimental protocols for property determination, and a visualization of its application in a common synthetic reaction.

Core Physical and Chemical Properties

This compound is a solid organic compound widely utilized as a synthetic intermediate.[1] It is particularly valuable as a reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, including various kinase and signaling inhibitors.[2] The compound's stability and handling characteristics make it a preferred building block in medicinal chemistry and materials science.[3]

The key physical and chemical identification data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 761446-44-0 |

| Molecular Formula | C₁₀H₁₇BN₂O₂ |

| Molecular Weight | 208.07 g/mol |

| Physical Form | Solid |

| Melting Point | 59-64 °C (literature value) |

| Solubility | Slightly soluble in water[2] |

| SMILES String | Cn1cc(cn1)B2OC(C)(C)C(C)(C)O2 |

| InChI Key | UCNGGGYMLHAMJG-UHFFFAOYSA-N |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

The melting point is a critical physical property for assessing the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Methodology: Capillary Method using a Digital Melting Point Apparatus (e.g., MelTemp)

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed. The open end of a glass capillary tube is dipped into the powder. The tube is then gently tapped on a hard surface to compact the sample into the closed end, aiming for a sample height of approximately 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is placed into the sample holder of the melting point apparatus.[6]

-

Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is initially used to determine an approximate melting range. This provides a rough estimate and saves time.[5][6]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and the apparatus is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to a slow rate of 1-2°C per minute.[5][6]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range (T1). The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the range (T2).[4][5] The experiment is typically repeated to ensure consistency.

Solubility provides crucial information about a compound's polarity and is essential for designing reaction conditions, purification procedures, and formulations.

Methodology: Qualitative Solubility Test

This protocol determines the solubility of a compound in various solvents, which can indicate the presence of certain functional groups.[7]

-

Sample Preparation: In a small test tube, measure a standardized amount of the compound (e.g., 25 mg).[7]

-

Solvent Addition: Add a small, measured volume of the test solvent (e.g., 0.75 mL of water) in portions.[7]

-

Observation: After each addition, the test tube is vigorously shaken. The sample is observed to see if it dissolves completely. A compound is considered soluble if it forms a clear solution with no visible solid particles.[7]

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarity and pH to build a complete solubility profile. Common test solvents include water, diethyl ether, 5% NaOH solution, 5% NaHCO₃ solution, and 5% HCl solution.[7] For this compound, it has been noted to be slightly soluble in water.[2]

Application in Synthesis: The Suzuki-Miyaura Coupling

This compound is a key building block in the Suzuki-Miyaura cross-coupling reaction.[3] This Nobel Prize-winning reaction is a powerful method for forming carbon-carbon bonds, widely used in the pharmaceutical industry to synthesize complex organic molecules.[3] The pinacol ester provides an air- and moisture-stable source of the pyrazole boronic acid, which is crucial for the reaction's success.[8]

The diagram below illustrates the general workflow of a Suzuki-Miyaura coupling reaction utilizing this reagent.

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound | Computational Systems Biology [csbiology.com]

- 2. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester has emerged as a critical building block in modern medicinal chemistry. Its utility primarily lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of this versatile reagent, with a particular focus on its role in the development of targeted therapies. Detailed experimental protocols for its synthesis and a representative Suzuki-Miyaura coupling reaction are provided, alongside visualizations of key signaling pathways targeted by molecules derived from this essential precursor.

Chemical Structure and Properties

This compound is a stable, solid organic compound. The presence of the pyrazole ring, a common motif in pharmacologically active molecules, and the boronic acid pinacol ester functional group, which is amenable to a wide range of cross-coupling reactions, makes it a highly valuable reagent in synthetic chemistry.[1]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₇BN₂O₂ | [2] |

| Molecular Weight | 208.07 g/mol | [2] |

| CAS Number | 761446-44-0 | [2] |

| Appearance | Off-white to yellow crystals or solid | [2] |

| Melting Point | 59-64 °C (lit.) | [2] |

| Solubility | Slightly soluble in water. | [2] |

| SMILES String | Cn1cc(cn1)B2OC(C)(C)C(C)(C)O2 | [2] |

| InChI Key | UCNGGGYMLHAMJG-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of the title compound can be achieved from commercially available starting materials. A common method involves the methylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Experimental Protocol: Synthesis from 4-Pyrazoleboronic acid pinacol ester

Materials:

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)

-

Sodium hydride (NaH) (2.0 eq)

-

Methyl iodide (CH₃I) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (e.g., 0.40 g, 2.06 mmol) in anhydrous THF (10 mL) at 0 °C, sodium hydride (e.g., 0.100 g, 4.12 mmol) is added portion-wise.

-

Methyl iodide (e.g., 0.25 mL, 4.12 mmol) is then added dropwise to the suspension at 0 °C.

-

The reaction mixture is allowed to warm to ambient temperature and stirred for 4 hours.

-

Upon completion, the reaction is carefully quenched with saturated NH₄Cl solution (20 mL).

-

The mixture is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction enables the formation of a C-C bond between the pyrazole ring and various aryl or heteroaryl halides, providing a straightforward route to complex molecules with potential therapeutic applications.

This reagent is instrumental in the synthesis of various classes of bioactive molecules, including:

-

JAK2 inhibitors for the treatment of myeloproliferative disorders.[2]

-

c-Met kinase inhibitors , such as analogs of MK-2461, for cancer therapy.[2]

-

TGF-β1 and activin A signaling inhibitors , often based on pyridine derivatives.[2]

-

γ-secretase modulators , such as certain aminothiazoles, for potential Alzheimer's disease therapy.[2]

-

A key intermediate in the synthesis of the approved kinase inhibitor Avapritinib .

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following protocol is adapted from a patented procedure and illustrates a typical Suzuki-Miyaura coupling reaction involving a heteroaryl chloride and this compound.

Materials:

-

Aryl or heteroaryl halide (e.g., 5-bromo-7-azaindole, 1.0 eq)

-

This compound (1.5-2.0 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., 2N aqueous sodium carbonate solution, 3.0 eq)

-

Solvent (e.g., Dimethylformamide, DMF)

-

Water

-

Ethyl acetate

Procedure:

-

A solution of the aryl halide (e.g., 5.00 g, 25.4 mmol of 5-bromo-7-azaindole) and this compound (e.g., 9.00 g, 43.3 mmol) in DMF (100 ml) is prepared under a nitrogen atmosphere.

-

A 2N aqueous sodium carbonate solution (38 ml, 76 mmol) and tetrakis(triphenylphosphine)palladium(0) (e.g., 1.48 g, 1.28 mmol) are added to the mixture.

-

The reaction mixture is heated to 100 °C and stirred for 1 hour.

-

After cooling to room temperature, the reaction mixture is partitioned between water and ethyl acetate.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated to yield the coupled product.[1]

Role in the Synthesis of Targeted Drug Molecules and Associated Signaling Pathways

Molecules synthesized using this compound often function as inhibitors of key signaling pathways implicated in various diseases, particularly cancer. Below are diagrams of some of these critical pathways.

Conclusion

This compound is a cornerstone reagent for the synthesis of a multitude of biologically active compounds. Its stability, versatility in Suzuki-Miyaura cross-coupling, and the prevalence of the 1-methyl-pyrazole moiety in drug candidates underscore its importance in modern drug discovery and development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate its effective use in the laboratory and to inspire further research into novel therapeutics targeting critical disease pathways.

References

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

CAS Number: 761446-44-0

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry and organic synthesis. Targeted at researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of targeted therapeutics.

Core Compound Properties

This compound is a stable, solid reagent widely utilized for introducing the 1-methyl-1H-pyrazol-4-yl moiety into target molecules.[1] Its stability and ease of handling, characteristic of boronic acid pinacol esters, make it a preferred reagent in large-scale synthesis and drug discovery campaigns.[1]

| Property | Value |

| CAS Number | 761446-44-0 |

| Molecular Formula | C₁₀H₁₇BN₂O₂ |

| Molecular Weight | 208.07 g/mol |

| Melting Point | 59-64 °C |

| Appearance | White to light yellow crystalline powder |

| Solubility | Slightly soluble in water |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. Below are two prominent methods, including a standard laboratory preparation and an improved, scalable synthesis.

Experimental Protocol 1: Methylation of Pyrazole Boronic Acid Pinacol Ester

This method involves the direct methylation of the pyrazole nitrogen of the corresponding NH-pyrazole precursor.

Materials:

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF at 0°C, add sodium hydride (2.0 eq) portion-wise.

-

Add methyl iodide (2.0 eq) dropwise to the suspension at 0°C.

-

Allow the reaction mixture to warm to ambient temperature and stir for 4 hours.

-

Carefully quench the reaction by adding saturated NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.[2]

Experimental Protocol 2: Improved One-Pot Synthesis via Lithium Hydroxy Ate Complex

This improved method offers high yields and results in a stable lithium hydroxy ate complex that can be used directly in subsequent reactions.[3]

Materials:

-

4-Bromo-1-methyl-1H-pyrazole

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hexanes

Procedure:

-

Dissolve 4-bromo-1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78°C and add n-butyllithium (1.05 eq) dropwise.

-

Stir the mixture at -78°C for 30 minutes.

-

Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78°C.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

The resulting lithium hydroxy ate complex can be isolated by filtration and has long-term bench stability.[3] For the pinacol ester, the reaction is typically worked up with an acidic source followed by esterification with pinacol.

Applications in Suzuki-Miyaura Cross-Coupling

A primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a cornerstone of modern drug synthesis.[1]

Typical Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of this compound with an aryl chloride.

Materials:

-

Aryl chloride (1.0 eq)

-

This compound (2.0 eq)

-

Palladium catalyst (e.g., Pd(PtBu₃)₂, 0.05 eq)

-

Base (e.g., Potassium fluoride (KF), 2.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a reaction vessel, combine the aryl chloride, this compound, palladium catalyst, and potassium fluoride.

-

Place the vessel under an inert nitrogen atmosphere.

-

Add anhydrous DMF and degas the mixture through several vacuum/nitrogen cycles.

-

Heat the reaction mixture to 100°C and maintain for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., methyl tert-butyl ether) and wash with 2 M HCl.[4]

-

Separate the organic layer, dry, and concentrate. Purify the residue by column chromatography to obtain the coupled product.

Role in Drug Discovery and Development

The 1-methylpyrazole motif is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. This reagent provides a direct and efficient route for its incorporation.

Key Intermediate for Avapritinib

This compound is a crucial intermediate in the synthesis of Avapritinib, a potent and selective kinase inhibitor.[5][6] Avapritinib targets mutations in KIT and PDGFRA kinases, and is approved for the treatment of gastrointestinal stromal tumors (GIST). The synthesis involves coupling the pyrazole boronate with a functionalized triazinone core.[6]

Inhibitor Synthesis and Signaling Pathways

This building block is instrumental in creating inhibitors for critical signaling pathways implicated in cancer and other diseases.

-

JAK2 Signaling: The Janus kinase (JAK) family, particularly JAK2, is a key component of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating cell proliferation and differentiation.[2] Dysregulation of this pathway is linked to myeloproliferative disorders. This pyrazole boronate is used to synthesize potential JAK2 inhibitors.

-

TGF-β Signaling: The Transforming Growth Factor-beta (TGF-β) pathway is crucial in regulating cell growth, differentiation, and apoptosis. Its aberrant signaling is involved in fibrosis and cancer. The pyrazole boronate serves as a scaffold for developing inhibitors of TGF-β1 and activin A signaling.[7]

-

c-Met Signaling: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in cell proliferation, migration, and invasion. Overactivation of the HGF/c-Met axis is a key driver in many cancers. This reagent is used in the synthesis of c-Met kinase inhibitors.[7]

Safety and Handling

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed. The compound is noted to be air-sensitive.

Storage:

-

Store in a cool, dry place. The compound is classified under Storage Class 11: Combustible Solids.

References

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry. It details the compound's physicochemical properties, synthesis protocols, and its significant applications in the development of therapeutic agents through Suzuki-Miyaura cross-coupling reactions. The guide also illustrates the critical signaling pathways that are targeted by inhibitors synthesized using this versatile reagent.

Core Compound Properties

This compound is a heterocyclic organic compound widely utilized as an intermediate in organic synthesis. Its stability and reactivity make it an ideal reagent for introducing a 1-methylpyrazole moiety into complex molecules, a common scaffold in many biologically active compounds.

| Property | Value |

| Molecular Weight | 208.07 g/mol [1][2] |

| Molecular Formula | C₁₀H₁₇BN₂O₂[1][2] |

| CAS Number | 761446-44-0[1][3] |

| IUPAC Name | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[1] |

| Physical Form | White to light yellow crystalline powder[2][3] |

| Melting Point | 59-64 °C[2] |

| Solubility | Slightly soluble in water[2] |

| Synonyms | 1-Methyl-4-pyrazoleboronic acid pinacol ester, 2-(1-Methylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various routes. A common and efficient method involves the N-methylation of the pyrazole ring of a pre-existing boronic ester.

Protocol: N-methylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole [2][3]

-

Materials:

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF, add sodium hydride (2.0 eq) portion-wise at 0°C under an inert atmosphere.

-

Add methyl iodide (2.0 eq) dropwise to the suspension at 0°C.

-

Allow the reaction mixture to warm to ambient temperature and stir for 4 hours.

-

Carefully quench the reaction by adding saturated NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product as necessary (e.g., via column chromatography or recrystallization) to obtain pure this compound.

-

Application in Suzuki-Miyaura Cross-Coupling

This pyrazole boronic acid pinacol ester is a cornerstone reagent for Suzuki-Miyaura cross-coupling reactions.[3] This Nobel Prize-winning reaction creates carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex.[4] The stability and handling advantages of the pinacol ester make it superior to the corresponding boronic acid.[5] This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in pharmaceuticals.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

-

Materials:

-

This compound (1.5 eq)

-

Aryl halide (e.g., Aryl bromide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, ~1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄) (2.0 eq)

-

Solvent system (e.g., Dioxane/Water mixture)

-

-

Procedure:

-

In a reaction vessel, combine the aryl halide, this compound, and the base.

-

Add the solvent system to the mixture.

-

Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 15-20 minutes.

-

Add the palladium catalyst to the degassed mixture under the inert atmosphere.

-

Heat the reaction mixture (e.g., to 60-100°C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.

-

Purify the resulting product by column chromatography.

-

Role in Drug Discovery: A Gateway to Potent Inhibitors

The 1-methylpyrazole motif is a privileged structure in medicinal chemistry, appearing in numerous inhibitors of key signaling pathways implicated in diseases like cancer and autoimmune disorders. This boronic ester serves as a critical intermediate for synthesizing these complex molecules.[3]

The following sections detail the signaling pathways where inhibitors derived from this pyrazole building block have shown significant therapeutic potential.

The γ-secretase complex is an intramembrane protease responsible for cleaving transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptor.[6] Dysregulation of APP cleavage leads to the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.[7] The Notch pathway is crucial for cell-cell communication and development. As such, modulators of γ-secretase are of high interest for treating neurodegenerative diseases and cancers.

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[8] It plays a critical role in immunity, cell proliferation, and apoptosis.[9][10] The pathway involves ligand-induced receptor dimerization, activation of JAKs, and subsequent phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression. Aberrant JAK/STAT signaling is a driver of many cancers and inflammatory diseases.

The Transforming Growth Factor-beta (TGF-β) pathway is essential for regulating numerous cellular processes, including proliferation, differentiation, and apoptosis.[11] Signaling is initiated when a TGF-β ligand binds to a Type II receptor, which then recruits and phosphorylates a Type I receptor.[12] The activated Type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), which then complex with a common-mediator SMAD (co-SMAD, SMAD4). This complex enters the nucleus to function as a transcription factor.[13]

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are key players in cell proliferation, motility, and invasion.[14] HGF binding induces c-Met dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream pathways, including RAS-MAPK, PI3K-AKT, and STAT3.[15][16] Aberrant c-Met signaling is a well-established driver of tumor growth and metastasis, making it a prime target for cancer therapy.[17]

References

- 1. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0 [m.chemicalbook.com]

- 3. 1-Methyl-4-pyrazole boronic acid pinacol ester | 761446-44-0 [chemicalbook.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. nbinno.com [nbinno.com]

- 6. Gamma secretase - Wikipedia [en.wikipedia.org]

- 7. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 9. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 11. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hepatocyte growth factor receptor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

Navigating the Solubility of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: A Technical Guide for Researchers

For Immediate Release

SHANGHAI, China – December 27, 2025 – As a pivotal reagent in modern synthetic chemistry, particularly in the realm of drug discovery and development, a comprehensive understanding of the physicochemical properties of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is paramount. This technical guide offers an in-depth exploration of its solubility in common organic solvents, providing researchers, scientists, and drug development professionals with essential data and methodologies to optimize its use in critical applications such as the Suzuki-Miyaura cross-coupling reaction.

Core Technical Data Summary

This compound presents as a white to light yellow crystalline powder.[1] While precise quantitative solubility data remains elusive in publicly available literature, qualitative assessments provide valuable guidance for solvent selection in experimental design.

| Organic Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

| Water | Slightly Soluble[1][2] |

Note: For a deuterated analog, this compound-d3, a solubility of 100 mg/mL in DMSO has been reported, which may serve as a useful, albeit indirect, reference.[3]

Experimental Protocol: Determination of Solubility via the Dynamic Method

A robust and widely accepted method for determining the solubility of boronic acid esters is the dynamic or synthetic method. This technique relies on the visual or instrumental detection of the dissolution of a solid in a liquid under controlled temperature ramping.

Principle: A heterogeneous mixture of the solute (this compound) and a selected organic solvent of known composition is prepared. The mixture is then heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Precision thermometer or temperature probe

-

Controlled temperature circulator (heating/cooling bath)

-

Light source and detector for turbidity measurement (optional, for enhanced accuracy)

Procedure:

-

Accurately weigh a specific amount of this compound and the chosen organic solvent into the glass vessel.

-

Seal the vessel to prevent solvent evaporation.

-

Commence vigorous stirring to ensure thorough mixing.

-

Begin heating the mixture at a slow, constant rate (e.g., 0.1-0.5 °C/min).

-

Visually observe the mixture for the disappearance of the solid phase. If using instrumentation, monitor the turbidity of the solution.

-

Record the temperature at which the solution becomes completely clear. This is the equilibrium solubility temperature for the prepared concentration.

-

Repeat this process with varying compositions of solute and solvent to construct a solubility curve.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key building block in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][4][5] This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents.

The general workflow for a Suzuki-Miyaura cross-coupling reaction involving this pyrazole boronic acid ester is depicted below.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst.

This in-depth guide provides a foundational understanding of the solubility characteristics of this compound and its application in a key synthetic transformation. While quantitative solubility data would be a valuable addition to the field, the provided qualitative information and experimental protocols offer a strong starting point for its effective use in research and development.

References

- 1. 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0 [m.chemicalbook.com]

- 2. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester 1H NMR and 13C NMR data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data for 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in medicinal chemistry and organic synthesis. This document details the 1H and 13C NMR spectral data, experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the 1H and 13C NMR data for this compound.

Table 1: 1H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.40 | s | 1H, pyrazole-H |

| 7.34 | s | 1H, pyrazole-H |

| 3.85 | s | 3H, N-CH₃ |

| 1.29 | s | 12H, pinacol-CH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: 13C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 139.7 | pyrazole-C |

| 130.0 | pyrazole-C |

| 92.9 | C-B |

| 83.5 | pinacol-C |

| 39.4 | N-CH₃ |

| 24.8 | pinacol-CH₃ |

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Experimental Protocols

Synthesis of this compound

An improved and scalable one-pot synthesis has been developed, which proceeds through a lithium hydroxy ate complex.[1] This method offers a significant improvement in yield compared to previous two-step procedures. The synthesis starts from 4-bromo-1-methyl-1H-pyrazole.[1]

A general procedure involves the following steps:

-

Lithium-halogen exchange of 4-bromo-1-methyl-1H-pyrazole at low temperature.

-

Quenching with an in-situ formation of the boronic acid.

-

Subsequent treatment with pinacol to afford the desired pinacol ester.

This process has been shown to provide the product in a 70% overall yield from the starting pyrazole bromide.[1]

NMR Spectroscopy Protocol

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving the compound in deuterated chloroform (CDCl₃) and referencing the chemical shifts to the residual solvent peak.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent for introducing the 1-methylpyrazole moiety onto various aryl or heteroaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

General Protocol:

-

To a reaction vessel, add the aryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a biaryl compound using this compound in a Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura Coupling Workflow.

References

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and applications of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in modern organic synthesis and medicinal chemistry.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 761446-44-0), a compound with the molecular formula C₁₀H₁₇BN₂O₂ and a molecular weight of 208.07 g/mol .[1]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.75 | s | 1H, pyrazole-H |

| 7.63 | s | 1H, pyrazole-H |

| 3.89 | s | 3H, N-CH₃ |

| 1.25 | s | 12H, pinacol -CH₃ |

Note: Spectra were recorded in CDCl₃. Data sourced from a synthetic method description.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 142.6 | pyrazole-C |

| 132.1 | pyrazole-C |

| 76.9 | pinacol C-O |

| 75.8 | pinacol C-O |

| 37.4 | N-CH₃ |

| 26.3 | pinacol -CH₃ |

| 26.2 | pinacol -CH₃ |

Note: Spectra were recorded in DMSO-d₆. Data sourced from a synthesis report.

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 208 | [M]⁺ (Molecular Ion) |

| 193 | [M - CH₃]⁺ |

| 109 |

Note: Data obtained from GC-MS analysis.[2]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~2980 | C-H stretch (alkane) |

| ~1550 | C=N stretch (pyrazole ring) |

| ~1360 | B-O stretch |

| ~1140 | C-O stretch |

Note: Data is characteristic for similar boronic esters and pyrazole compounds.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported improved synthesis.[3]

Step 1: Synthesis of 1-Methyl-4-iodopyrazole

-

To a solution of 4-iodopyrazole in a suitable solvent, add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base (e.g., potassium carbonate).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-methyl-4-iodopyrazole.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve 1-methyl-4-iodopyrazole (1 equivalent) in anhydrous THF and cool the solution to -10 °C to -5 °C.

-

Slowly add a 1.0 M solution of isopropyl magnesium chloride (1.05 equivalents) to perform a Grignard exchange, preparing the Grignard reagent of the starting material.

-

To this solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001) (1.2 equivalents) dropwise, maintaining the low temperature.

-

Allow the reaction to proceed at this temperature for a specified time, then quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product can be purified by column chromatography on silica gel to yield this compound as a solid.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In a typical electron ionization (EI) method, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).[5][6]

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. A small amount of the solid sample can be analyzed neat using an attenuated total reflectance (ATR) accessory, or prepared as a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[7][8]

Visualizations

Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction

This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following diagram illustrates a typical experimental workflow.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Mechanism of Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. rsc.org [rsc.org]

- 5. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Experimental Design [web.mit.edu]

A Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (CAS No: 761446-44-0), a key building block in medicinal chemistry. This document details its commercial suppliers, provides a consolidated synthesis protocol, and explores its application in the development of inhibitors and modulators for critical signaling pathways implicated in various diseases.

Commercial Sourcing of this compound

A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers to facilitate easy comparison.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Thermo Fisher Scientific | H53139.03 | 97% | 1 g | $99.00 |

| Sigma-Aldrich | 595314 | 95% | 1 g, 5 g, 25 g | $69.75 (1 g), $178.50 (5 g), $1,010.00 (25 g) |

| Boron Molecular | BM103 | >97% | Inquire for details | Inquire for details |

| Combi-Blocks | PN-8817 | 98% | Inquire for details | Inquire for details |

| Ark Pharm | AK-39331 | >98% | 1 g, 5 g, 25 g | Inquire for details |

| Frontier Specialty Chemicals | M10073 | >97% | 5 g | Inquire for details |

| Modular Bioscience | Not specified | Not specified | Not specified | €183.28 |

| Jackson ImmunoResearch | Not specified | Not specified | Not specified | €183.28 |

Note: Prices and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a general protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound

This protocol is a compilation of methods described in scientific literature and patents, aiming to provide a clear and reproducible procedure.[1][2][3]

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Materials:

-

Pyrazole

-

Iodomethane

-

Potassium hydroxide

-

Dichloromethane (CH2Cl2)

-

Brine

-

Bromine

-

Aqueous Hydrobromic Acid (HBr)

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate

-

Pinacol

-

Tetrahydrofuran (THF)

-

Toluene

-

Methyl tert-butyl ether (MTBE)

-

Water

Procedure:

-

N-Methylation of Pyrazole:

-

To a stirred mixture of pyrazole in water, carefully add potassium hydroxide while maintaining the temperature below 30°C.

-

Add iodomethane dropwise, keeping the temperature below 37°C.

-

Allow the mixture to cool to room temperature and stir for 2 hours.

-

Add dichloromethane and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and concentrate to obtain 1-methylpyrazole.

-

-

Bromination of 1-Methylpyrazole:

-

Dissolve 1-methylpyrazole in aqueous hydrobromic acid.

-

Add bromine dropwise at room temperature and stir for several hours.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield 4-bromo-1-methyl-1H-pyrazole.

-

-

Borylation:

-

Dissolve 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate in a mixture of THF and toluene.

-

Cool the solution to below -70°C.

-

Slowly add n-butyllithium while maintaining the low temperature.

-

After the addition is complete, stir the reaction mixture for a designated period.

-

Add pinacol to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water.

-

Isolate the product by filtration, wash with MTBE, and dry under vacuum to obtain this compound as a solid.

-

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl halides.

Suzuki-Miyaura Cross-Coupling Workflow

Caption: Generalized Suzuki-Miyaura cross-coupling reaction scheme.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(dppf)Cl2)

-

Base (e.g., potassium carbonate, cesium carbonate, sodium carbonate)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)

Procedure:

-

In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Add the degassed solvent to the vessel.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C for a period of 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Discovery: Targeting Key Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of molecules targeting several important signaling pathways implicated in cancer, neurodegenerative diseases, and inflammatory disorders.[4]

JAK2/STAT3 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, and apoptosis.[5][6][7][8][9] Aberrant activation of the JAK2/STAT3 pathway is frequently observed in various cancers.[5][6]

JAK2/STAT3 Signaling Pathway

Caption: Simplified representation of the JAK2/STAT3 signaling cascade.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[1][10][11][12][13] Dysregulation of this pathway is a hallmark of many diseases, including cancer and fibrosis. The canonical pathway involves the phosphorylation of Smad proteins.[10][11][12][13]

TGF-β/SMAD Signaling Pathway

Caption: The canonical TGF-β/SMAD signaling pathway.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[14][15][16][17][18] Aberrant c-Met signaling is a key driver in the development and metastasis of many cancers.[16]

HGF/c-Met Signaling Pathway

Caption: Key downstream pathways of HGF/c-Met signaling.

LRRK2 Signaling in Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a major genetic cause of Parkinson's disease. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, and it interacts with a number of other proteins involved in cellular processes like vesicular trafficking.[19][20][21][22][23]

LRRK2 Protein Interactions

Caption: LRRK2 and some of its key protein interaction partners.

γ-Secretase Complex and Substrate Processing

The γ-secretase is an intramembrane protease complex responsible for the cleavage of numerous type I transmembrane proteins, including Amyloid Precursor Protein (APP) and Notch.[24][25][26][27][28] Its dysregulation is central to the pathology of Alzheimer's disease. Modulators of γ-secretase activity are a key area of therapeutic research.

γ-Secretase Complex and Cleavage of APP

Caption: The role of the γ-secretase complex in the processing of APP.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Sigma Aldrich 1-Methylpyrazole-4-Boronic Acid Pinacol Ester 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. Jak/STAT Signaling Interactive Pathway: R&D Systems [rndsystems.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 12. bosterbio.com [bosterbio.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. c-MET [stage.abbviescience.com]

- 15. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. BIOCARTA_MET_PATHWAY [gsea-msigdb.org]

- 19. Protein Interaction Network Analysis and Pathway Modeling for LRRK2 | Parkinson's Disease [michaeljfox.org]

- 20. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 21. Differential protein-protein interactions of LRRK1 and LRRK2 indicate roles in distinct cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The LRRK2 signalling system - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Gamma secretase - Wikipedia [en.wikipedia.org]

- 25. Proteomic Profiling of γ-Secretase Substrates and Mapping of Substrate Requirements | PLOS Biology [journals.plos.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. The substrate repertoire of γ-secretase/presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]

Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester from 4-bromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester from 4-bromo-1-methyl-1H-pyrazole. This transformation is a crucial step in the synthesis of various pharmaceutical compounds and functional materials, primarily achieved through the palladium-catalyzed Miyaura borylation reaction. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its synthesis from the readily available 4-bromo-1-methyl-1H-pyrazole is a common and efficient process. The core of this transformation lies in the Miyaura borylation, a powerful palladium-catalyzed reaction that forms a carbon-boron bond from a carbon-halogen bond. This guide will explore the key aspects of this synthesis, providing researchers with the necessary information to perform this reaction successfully and safely in a laboratory setting.

Reaction Scheme and Reagents

The synthesis proceeds via a Miyaura borylation reaction, as depicted in the following scheme:

Caption: Reaction scheme for the synthesis of this compound.

The key components for this reaction are summarized in the table below.

| Component | Role | Examples |

| Starting Material | Aryl halide | 4-bromo-1-methyl-1H-pyrazole |

| Boron Source | Provides the pinacol boronate moiety | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Facilitates the C-B bond formation | PdCl₂(dppf), Pd(PPh₃)₄ |

| Base | Activates the diboron reagent | Potassium acetate (KOAc), Potassium carbonate (K₂CO₃) |

| Solvent | Provides the reaction medium | Dioxane, Dimethyl sulfoxide (DMSO), Toluene |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

4-bromo-1-methyl-1H-pyrazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Schlenk line or glovebox for inert atmosphere

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The typical concentration is around 0.1 to 0.5 M with respect to the starting bromide.

-

Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis.

| Parameter | Value | Notes |

| Yield | 75-95% | Dependent on reaction conditions and purity of reagents. |

| Purity | >95% | After column chromatography. |

| Molecular Formula | C₁₀H₁₇BN₂O₂ | |

| Molecular Weight | 208.07 g/mol | |

| Melting Point | 59-64 °C | |

| Appearance | White to off-white solid |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Miyaura borylation of 4-bromo-1-methyl-1H-pyrazole provides a reliable and efficient route to this compound. The procedure outlined in this guide, when performed with care and attention to inert atmosphere techniques, can consistently deliver high yields of the desired product. This versatile building block can then be utilized in a wide array of subsequent chemical transformations, making this synthesis a valuable tool for researchers in drug discovery and materials science.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a key building block in this field, particularly valuable in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2][3] The pyrazole motif is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates due to its wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[4][5][6][7] This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions.

Application Notes

The 1-methyl-1H-pyrazole moiety is a bioisostere for a phenyl ring and can engage in various non-covalent interactions with biological targets. Its incorporation into drug candidates can improve metabolic stability, solubility, and target affinity. The use of the pinacol ester of the boronic acid enhances stability, allowing for easier handling and storage compared to the corresponding boronic acid.[1] This reagent is particularly useful for coupling with a wide range of aryl and heteroaryl halides (chlorides, bromides, and iodides) to generate diverse molecular architectures.

Key Advantages:

-

Versatility: Couples with a broad range of aryl and heteroaryl halides.[8][9]

-

Stability: The pinacol ester form offers improved stability and handling properties.[1]

-

Biological Relevance: The pyrazole core is a key component in many biologically active compounds.[4][5][6][7]

-

Predictable Reactivity: Generally provides good to excellent yields under optimized conditions.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Diagram of the General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 - 1.5 equiv)

-

Aryl or heteroaryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

-

Water (if using an aqueous base system)

Procedure:

-

To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, ligand (if necessary), and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Exemplary Reaction Conditions

The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of this compound with different coupling partners.

Table 1: Coupling with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Chloropyridine derivative | Pd(PtBu₃)₂ (5) | - | KF (2.2) | DMF | 100 | 24 | - |

| 2 | 2-Chloronitrobenzene | Pd(PtBu₃)₂ (5) | - | KF (2.2) | DMF | 100 | 2 | 95 |

Data adapted from a study on an improved synthesis of the boronic ester.[8]

Table 2: General Conditions for Heteroaryl Couplings

| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |

| 1 | Heteroaryl Bromide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 |

| 2 | Heteroaryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 |

| 3 | Vinyl Chloride | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 80 |

These are generalized conditions often employed for challenging heteroaryl couplings.[9][10][11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the Suzuki-Miyaura coupling reaction.

Caption: A standard workflow for Suzuki-Miyaura coupling experiments.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound | Glyko [glyko.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester with various aryl and heteroaryl halides. This important reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules containing the 1-methyl-1H-pyrazole moiety, a common scaffold in pharmacologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The use of this compound as a coupling partner allows for the direct introduction of the 1-methyl-1H-pyrazole unit onto a wide range of aromatic and heteroaromatic systems. This is particularly valuable in drug discovery, where this heterocycle is a key component of many biologically active molecules. The selection of the appropriate palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. This document outlines common catalytic systems and provides a general protocol that can be adapted for specific substrates.

Catalytic Systems for Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium source and the ancillary ligand. Below is a summary of commonly employed palladium catalysts and ligands.

Table 1: Common Palladium Catalysts and Ligands

| Palladium Source | Ligand | Typical Loading (mol%) | Key Features |

| Pd(PPh₃)₄ | - | 1-5 | Air-sensitive, but effective for a range of substrates. |

| PdCl₂(dppf) | dppf | 1-3 | Robust and versatile catalyst, often providing high yields. |

| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-5 (Pd), 1-2 (Ligand) | Highly active catalyst systems for challenging couplings. |

| Pd(OAc)₂ | Buchwald Ligands | 1-5 (Pd), 1-2 (Ligand) | Broad substrate scope and high catalytic activity. |

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol should be considered a starting point and may require optimization for specific substrates and scales.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon). Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Reaction Conditions

| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | PdCl₂(dppf) (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |

| 3-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 16 | 75-85 |

| 1-Iodonaphthalene | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ (3) | Dioxane | 90 | 8 | 90-98 |

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and the relationship between the key reaction components.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Caption: Key components influencing the Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure all reagents are pure and the solvent is adequately degassed.

-

Decomposition of Boronic Ester: Boronic acids and their esters can be prone to decomposition. Use a slight excess of the boronic ester (1.1-1.5 equivalents) and ensure the base is not too strong, which can promote protodeborylation.

-

Side Reactions: The formation of homocoupled products can sometimes be an issue. This can often be minimized by carefully controlling the reaction temperature and using the appropriate catalyst and ligand system.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling of this compound for the synthesis of a wide array of valuable compounds.

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. This versatile reagent is instrumental in the synthesis of complex molecules containing the 1-methylpyrazole moiety, a common scaffold in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound is a stable, easy-to-handle, and efficient coupling partner for the introduction of the 1-methylpyrazol-4-yl group onto a variety of aromatic and heteroaromatic systems. Its application is prevalent in the development of pharmaceuticals, agrochemicals, and functional materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The pinacol ester enhances the stability of the boronic acid, allowing for controlled and reproducible reactions.

Tabulated Reaction Conditions

The following tables summarize various reported conditions for the Suzuki coupling of this compound with different aryl halides. These examples showcase the versatility of the reagent with a range of coupling partners and reaction parameters.

Table 1: Suzuki Coupling with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Chloropyridine derivative | Pd(PtBu3)2 (5) | KF (2.2) | DMF | 100 | 24 | - |

| 2 | 2-Chloronitrobenzene | Pd(PtBu3)2 (5) | KF (2.2) | DMF | 100 | 2 | 85 |

| 3 | 4-Chloroanisole | Pd(PtBu3)2 (5) | KF (2.2) | DMF | 100 | 24 | 92 |

| 4 | 1-Chloro-4-nitrobenzene | Pd(PtBu3)2 (5) | KF (2.2) | DMF | 100 | 24 | 95 |

| 5 | 4-Chlorobenzaldehyde | Pd(PtBu3)2 (5) | KF (2.2) | DMF | 100 | 24 | 88 |

Table 2: Suzuki Coupling with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd2(dba)3 (1.5) / SPhos (3) | K3PO4 (2) | Dioxane/H2O | 100 | 18 | 91 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl2 (3) | K2CO3 (3) | Dioxane/H2O | 80 | 12 | 88 |

| 3 | 4-Bromobenzaldehyde | Pd(PPh3)4 (5) | Na2CO3 (2) | Toluene/EtOH/H2O | 90 | 16 | 85 |

| 4 | 3-Bromopyridine | Pd(OAc)2 (2) / XPhos (4) | Cs2CO3 (2) | t-BuOH/H2O | 80 | 24 | 78 |

Experimental Protocols

Below is a general, representative protocol for the Suzuki coupling of this compound with an aryl halide. This protocol can be adapted and optimized for specific substrates.

Materials:

-

This compound (1.0 - 1.5 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3 with a ligand) (1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4, Na2CO3) (2-3 equiv)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF)

-

Water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K2CO3, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H2O 4:1) to the flask via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%) to the reaction mixture under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

-

-